N-Acetylhistidine
Overview
Description
N-Acetylhistidine (NAcH) is an acetylated form of the amino acid histidine, which is found in high concentrations in the brain and lens of ectothermic vertebrates, such as fish, amphibians, and reptiles, but not in endothermic birds and mammals . It is known to be synthesized from L-histidine and acetyl-CoA by histidine N-acetyltransferase (HISAT; EC 2.3.1.33) . The occurrence of NAcH has been reported in various tissues, including the brain and extracerebral tissues of poikilothermal vertebrates , and it is considered a major non-protein nitrogenous constituent in the skeletal muscle of certain vertebrate animals .
Synthesis Analysis
The synthesis of NAcH involves the enzyme HISAT, which has been identified as a protein encoded by a fish homologue of the human predicted gene NAT16 . Interestingly, the human NAT16 protein does not exhibit significant activity for NAH synthesis, suggesting a divergence in function between the ectothermic and endothermic vertebrates . Additionally, NAcH can be formed through the metabolism of 3-methylhistidine, where it is excreted as a metabolite identified as N-acetyl-3-methylhistidine .
Molecular Structure Analysis
The molecular structure of L-NAcH has been elucidated through crystallography, revealing that it crystallizes as a monohydrate with triclinic space group P1 and exhibits two independent molecules with very different conformations, described as open and closed . These conformations have been compared with those found in other histidine structures .
Chemical Reactions Analysis
NAcH participates in various chemical reactions, including the formation of adducts with quinones. For instance, products from the reactions of N-acetyldopamine quinone with NAcH have been characterized, indicating that NAcH can undergo nucleophilic addition reactions with quinones during cuticle sclerotization in insects . Another study isolated an adduct of NAcH to the side chain of N-acetyldopamine from an insect-enzyme catalyzed reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of NAcH and its derivatives have been studied through various analytical techniques. UV/vis spectroscopic analysis of the reaction products of NAcH with N-acetyldopamine quinone shows an absorption maximum at 284 nm . Cyclic voltammetry indicates that these adducts are oxidized less readily than N-acetyldopamine . The stability of HISAT, the enzyme responsible for the synthesis of NAcH, has been noted to be temperature-sensitive, rapidly inactivating at 37°C in the absence of acetyl-CoA .
Scientific Research Applications
Role in Ectothermic Vertebrates
Nα-Acetylhistidine (NAH) is found in high concentrations in the brain and lens of ectothermic vertebrates such as ray-finned fishes, amphibians, and reptiles. The gene encoding histidine N-acetyltransferase (HISAT), responsible for NAH synthesis, is identified as a fish homologue of the human predicted gene NAT16. This discovery aids in understanding the physiological function of NAH in these organisms (Yamada & Arikawa, 2014).Microhydration Studies
Theoretical exploration of the potential energy surfaces of protonated Nα-acetylhistidine with varying degrees of hydration was conducted. These studies contribute to understanding the hydration enthalpies of protonated Nα-acetylhistidine and its role in biochemical processes (Riffet, Bouchoux, & Frison, 2015).Protein Affinity Tags and Buffer Molecules
Research indicates that polyhistidine affinity tags, such as in N-acetyltransferase enzymes, and buffer molecules can influence protein activity and structure. This finding highlights the importance of experimental conditions in protein studies (Majorek et al., 2014).Surface Catalysis in Proteins
Studies show the acetylation of surface lysyl residues of proteins can be catalyzed by the microenvironment of the residue. This provides insights into the catalytic processes involving acetylhistidine on protein surfaces (Macdonald, Haas, & London, 2000).Occurrence in Skeletal Muscle of Vertebrates
NAH is identified as a major non-protein nitrogenous constituent in the skeletal muscle of certain freshwater fish and other ectothermic vertebrates. This finding contributes to the understanding of muscle biochemistry in these species (Yamada et al., 2009).NAT8 Gene Variants and Kidney Disease
Genetic variants in NAT8 and the association with N-acetylated amino acids, including N-acetylhistidine, have been linked to kidney disease progression. This research provides insights into the genetic and metabolic aspects of chronic kidney disease (Luo et al., 2020).Intracytoplasmic Drug Delivery
N-acetyl histidine-conjugated glycol chitosan nanoparticles have been developed for the intracytoplasmic delivery of drugs. This highlights the potential of N-acetylhistidine in drug delivery systems (Park et al., 2006).Synthesis of N tau-arylhistidine Derivatives
A method for the synthesis of N(tau)-aryl-histidine derivatives, involving the coupling of aryl halides and N-acetylhistidine methyl ester, has been developed. This contributes to the field of organic synthesis and medicinal chemistry (Yue et al., 2004).Poly-histidine Grafting in Polymer Science
Research on poly-histidine grafting leading to fishbone-like architectures in polymers explores the applications of N-acetylhistidine in material science, potentially useful in fluorogenic labeling and biosensors (Razzano et al., 2018).RNA Acetylation Mapping
Studies on N4-acetylcytidine (ac4C) in RNA, where acetylhistidine plays a role, reveal insights into RNA modifications and their biological functions. This research is crucial for understanding RNA biology and related diseases (Sas-Chen et al., 2020).
properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335440 | |
Record name | N-Acetyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acetyl-L-histidine | |
CAS RN |
2497-02-1 | |
Record name | N-Acetyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLHISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
Record name | N-Acetylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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